3-(Methylthio)benzenethiol

Übersicht

Beschreibung

3-(Methylthio)benzenethiol, also known as 3-methylbenzenethiol, is an organic compound with the molecular formula C7H8S. It is a clear, colorless to light yellow liquid with a distinct odor. This compound is part of the thiol family, characterized by the presence of a sulfur-hydrogen (–SH) group attached to an aromatic ring. It is used in various applications, including as an antiseptic, dermatologic agent, and in the manufacture of latex .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-(Methylthio)benzenethiol can be synthesized through several methods. One common approach involves the methylation of benzenethiols using microbial processes. This method leverages the ability of certain microorganisms to methylate benzenethiols, resulting in the formation of methylthiobenzenes .

Industrial Production Methods

In industrial settings, this compound is often produced through chemical synthesis. One method involves the reaction of 3-chloromethylbenzenesulfonamide with sodium methanethiolate, followed by hydrolysis to yield the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Methylthio)benzenethiol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Substitution: It can participate in electrophilic aromatic substitution reactions, where the thiol group can be replaced by other substituents.

Reduction: The thiol group can be reduced to form corresponding hydrocarbons.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Substitution: Reagents such as bromine (Br2) and chlorine (Cl2) are often used in substitution reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed in reduction reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Substitution: Various substituted aromatic compounds.

Reduction: Corresponding hydrocarbons.

Wissenschaftliche Forschungsanwendungen

Antioxidant and Anticancer Activity

Research indicates that compounds similar to 3-(methylthio)benzenethiol exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases, including cancer. Studies have shown that certain analogs of benzenethiols can inhibit tyrosinase activity, which is linked to melanin production and hyperpigmentation disorders . The inhibition of this enzyme suggests potential applications in skin whitening treatments and the management of skin conditions.

Antimicrobial Properties

The compound's structure allows it to interact with biological systems effectively. It has been evaluated for its antimicrobial activity against various pathogens. Thiols are known to disrupt bacterial cell walls, making them potential candidates for developing new antibacterial agents .

Sensor Development

This compound has been utilized in the development of sensors due to its electrochemical properties. For instance, modified electrodes incorporating thiophenols have shown enhanced sensitivity for detecting heavy metals and other pollutants in environmental samples . The ability to form stable complexes with metal ions makes it a valuable component in sensor technology.

Chromatographic Applications

In chromatography, this compound can serve as a derivatizing agent for the analysis of amines and other functional groups. Its reactivity allows for the formation of stable derivatives that can be easily quantified using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Polymer Chemistry

The thiol group of this compound can participate in thiol-ene click chemistry, leading to the synthesis of novel polymers with tailored properties. These polymers can be used in coatings, adhesives, and biomedical applications due to their enhanced mechanical strength and chemical resistance .

Nanomaterials

In nanotechnology, this compound has been explored as a stabilizing agent for nanoparticles. Its ability to bind to metal surfaces helps prevent agglomeration and enhances the stability of colloidal suspensions, which is crucial for applications in drug delivery systems and catalysis.

Case Studies

Wirkmechanismus

The mechanism of action of 3-(Methylthio)benzenethiol involves its interaction with various molecular targets. The thiol group can form disulfide bonds with other thiol-containing molecules, affecting protein function and cellular processes. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Methoxybenzenethiol: Similar in structure but contains a methoxy group instead of a methylthio group.

4-(Methylthio)benzenethiol: Similar but with the methylthio group in the para position.

Benzenethiol: Lacks the methylthio substituent

Uniqueness

3-(Methylthio)benzenethiol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its methylthio group enhances its reactivity in certain chemical reactions compared to its analogs .

Biologische Aktivität

3-(Methylthio)benzenethiol, also known as methylthio phenyl sulfide, is a sulfur-containing organic compound notable for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry and toxicology, due to its potential therapeutic applications and implications in environmental health.

Chemical Structure and Properties

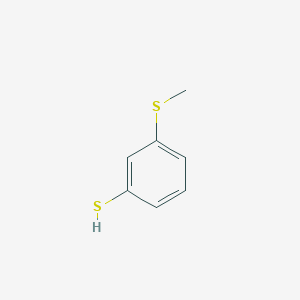

This compound can be represented by the following structural formula:

This compound features a benzene ring substituted with a methylthio group and a thiol group, which contribute to its unique chemical reactivity and biological interactions.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has been shown to inhibit the growth of MCF-7 breast cancer cells. The mechanism of action appears to involve the destabilization of microtubules, similar to other known anticancer agents such as combretastatin A-4. In vitro assays demonstrated that this compound can induce apoptosis in cancer cells by triggering cell cycle arrest at the G2/M phase .

Antioxidant Activity

The antioxidant properties of this compound have also been explored. Research suggests that it can scavenge reactive oxygen species (ROS), thereby reducing oxidative stress in cellular environments. This activity is particularly relevant in the context of neuroprotection and inflammation, where oxidative damage plays a critical role .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has been reported to interact with cytochrome P450 enzymes, potentially altering drug metabolism and leading to significant pharmacokinetic implications . Additionally, its role as an inhibitor of lysyl oxidase has been noted, suggesting potential applications in cancer treatment by modulating extracellular matrix remodeling .

Study on Antiproliferative Effects

A detailed study involving this compound assessed its effects on various cancer cell lines. The compound was tested against MCF-7 and MDA-MB-231 cells, showing IC50 values ranging from 10 to 33 nM. Flow cytometry analyses confirmed that treatment with this compound led to significant apoptosis in these cells .

Toxicological Assessment

In terms of safety, a toxicological assessment indicated that exposure to high concentrations of this compound could lead to cytotoxic effects in non-target cells. Long-term studies are required to establish a comprehensive safety profile for this compound, especially concerning its industrial applications and potential environmental impact .

Data Table: Biological Activities of this compound

| Activity | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| Antiproliferative | MCF-7 | 10-33 | Microtubule destabilization |

| Antioxidant | Human fibroblasts | Not specified | ROS scavenging |

| Enzyme inhibition | Cytochrome P450 enzymes | Not specified | Altered drug metabolism |

| Lysyl oxidase inhibition | Various | Not specified | Modulation of extracellular matrix remodeling |

Eigenschaften

IUPAC Name |

3-methylsulfanylbenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8S2/c1-9-7-4-2-3-6(8)5-7/h2-5,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVPZMVPJUXUZQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.